Triphenyl trithiophosphite

Vue d'ensemble

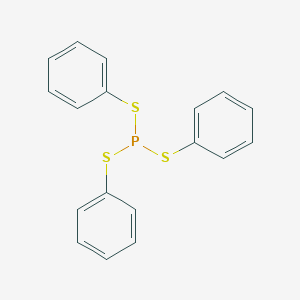

Description

Triphenyl trithiophosphite is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PS}_3 ). It is characterized by the presence of three phenyl groups attached to a phosphorus atom, which is further bonded to three sulfur atoms. This compound is known for its unique chemical properties and is used in various applications, including organic synthesis and as a ligand in coordination chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triphenyl trithiophosphite can be synthesized through the reaction of triphenylphosphine with elemental sulfur. The reaction typically involves heating triphenylphosphine with sulfur in an inert solvent such as toluene or benzene. The reaction proceeds as follows: [ \text{P(C}_6\text{H}_5)_3 + 3\text{S} \rightarrow \text{P(C}_6\text{H}_5)_3\text{S}_3 ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: Triphenyl trithiophosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Reduction: It can be reduced to regenerate triphenylphosphine.

Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Coordination Chemistry

TPTP serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for various catalytic processes and are studied for their electronic properties and reactivity patterns.

| Metal Complex | Ligand | Application |

|---|---|---|

| Nickel(II) complex | TPTP | Catalysis in organic reactions |

| Copper(II) complex | TPTP | Study of electron transfer mechanisms |

Biological Studies

Research indicates that TPTP may possess antioxidant properties, making it a candidate for biological applications. Its interactions with biological molecules are under investigation to assess its potential therapeutic effects.

- Case Study : A study evaluated the antioxidant activity of TPTP in vitro, demonstrating significant free radical scavenging ability, suggesting potential uses in pharmaceuticals.

Medicinal Chemistry

Ongoing research is exploring TPTP's potential as a therapeutic agent due to its unique chemical properties. Its ability to interact with cellular components could lead to developments in drug design.

- Case Study : Investigations into TPTP's effects on cancer cell lines showed promise in inhibiting cell proliferation, warranting further exploration into its mechanisms of action.

Polymer Stabilization

In the polymer industry, TPTP is utilized as a stabilizer to enhance the thermal stability and oxidative resistance of polymers. Its incorporation into polymer formulations can improve durability and longevity.

- Data Table : Performance Comparison of Stabilizers

| Stabilizer | Thermal Stability (°C) | Oxidative Resistance |

|---|---|---|

| TPTP | 250 | High |

| Other stabilizers | 200 | Moderate |

Lubricants

TPTP is also employed in lubricating compositions due to its ability to enhance lubricity and wear resistance. It acts as an antioxidant, prolonging the life of lubricants in various applications.

- Case Study : A patent describes a lubricating composition containing TPTP that significantly reduces friction in engine oils, leading to improved fuel efficiency.

Mécanisme D'action

The mechanism of action of triphenyl trithiophosphite involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with hydroperoxides to decompose them, acting as an antioxidant. The molecular targets include reactive oxygen species and other electrophilic compounds, which it neutralizes through redox reactions .

Comparaison Avec Des Composés Similaires

Triphenylphosphine: Similar in structure but lacks the sulfur atoms.

Triphenylphosphine oxide: The oxidized form of triphenylphosphine.

Triphenylphosphine sulfide: Contains sulfur but only one sulfur atom compared to three in triphenyl trithiophosphite.

Uniqueness: this compound is unique due to the presence of three sulfur atoms, which impart distinct chemical properties such as enhanced reactivity in redox reactions and the ability to form stable complexes with metals .

Activité Biologique

Triphenyl trithiophosphite (TPTP) is a phosphorous compound that has garnered attention for its potential biological activities. As a derivative of triphenyl phosphite, TPTP's unique structure may confer specific interactions with biological systems, making it a subject of interest in pharmacological and toxicological studies. This article explores the biological activity of TPTP, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three phenyl groups attached to a phosphorus atom, along with three sulfur atoms. Its chemical formula is . The presence of sulfur in the structure may influence its reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of TPTP can be attributed to several mechanisms:

- Antioxidant Properties : TPTP may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Similar to other phosphite compounds, TPTP might inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Signaling : The compound may interfere with signaling pathways, potentially affecting cell proliferation and apoptosis.

2. Reproductive Toxicity

Research on TPHP has indicated that exposure can disrupt normal reproductive behaviors in animal models. Early-life exposure to TPHP resulted in altered sexual behavior in female rats, suggesting potential endocrine-disrupting properties . Although specific studies on TPTP are sparse, the implications of similar compounds warrant further investigation into reproductive toxicity.

3. Environmental Impact

TPTP and its analogs have been studied for their environmental persistence and bioaccumulation potential. Research indicates that organophosphate esters can affect aquatic organisms by altering microbial communities and impacting fertility . These findings highlight the need for comprehensive ecological assessments of TPTP.

Data Table: Comparative Biological Effects

Discussion

The limited research specifically focusing on this compound highlights a significant gap in understanding its biological activity. However, drawing parallels from studies on related compounds like triphenyl phosphate suggests that TPTP may possess similar toxicological profiles, particularly concerning mitochondrial function and reproductive health.

Propriétés

IUPAC Name |

tris(phenylsulfanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQLRZQLPODMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148956 | |

| Record name | Triphenyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-04-1 | |

| Record name | Triphenyl phosphorotrithioite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl trithiophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl trithiophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.